molecular formula C8H8O5S B1645404 3-Acetyl-4-hydroxybenzenesulfonic acid CAS No. 136080-83-6

3-Acetyl-4-hydroxybenzenesulfonic acid

Cat. No.: B1645404
CAS No.: 136080-83-6
M. Wt: 216.21 g/mol
InChI Key: KADHMFYPUBYVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-hydroxybenzenesulfonic acid is a useful research compound. Its molecular formula is C8H8O5S and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

136080-83-6

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

3-acetyl-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C8H8O5S/c1-5(9)7-4-6(14(11,12)13)2-3-8(7)10/h2-4,10H,1H3,(H,11,12,13)

InChI Key

KADHMFYPUBYVBM-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)O)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2′-hydroxyacetophenone (5.43 g, 40 mmol) in cyclohexane (28 mL) was added dimethylcarbonate (28 mL). The mixture was stirred under nitrogen and heated to 60° C. Chlorosulfonic acid was added over a period of 15 min. Liberated HCl was removed by trapping with solid NaOH. On completion of the addition, the reaction mixture was heated to 70° C. for 1 h and then cooled to rt. The solid was filtered off, washed with a mixture of dimethyl carbonate and cyclohexane (1:1, 20 mL) and dried under vacuum to give 3-acetyl-4-hydroxybenzene sulfonic acid as yellow solid (4.5 g, 52%). 3-Acetyl-4-hydroxybenzene sulfonic acid (2.16 g, 10 mmol) was suspended in 20 mL anhydrous pyridine. 4-Methoxybenzoyl chloride (3.4 g, 20 mmol) was added slowly at rt. Stirring continued under nitrogen for 15 h. Excess pyridine was removed under reduced pressure. The solid obtained was dried under vacuum. This material was used without further purification. This crude compound (˜10 mmol) was dissolved in 10 mL anhydrous pyridine. Powdered KOH (2.8 g, 50 mmol) was added and the reaction mixture was stirred at rt for 14 h under nitrogen. Water (10 mL) was added and the mixture was concentrated to dryness. The crude product was taken in 10 mL of glacial AcOH. Five drops of concentrated HCl was added and the reaction mixture was stirred at 110° C. for 4 h, then cooled to rt. The yellow solid was isolated by filtration, washed with AcOH and dried under vacuum to give 2-(4-methoxy phenyl)-4-oxo-4H-chromen-6-sulfonic acid (0.475 g, 14%) as yellow solid. The product (0.375 g, 1.13 mmol) was suspended in HI (7 mL). Glacial AcOH (3 mL) was added and the reaction mixture was stirred at 110° C. for 2 h, then cooled to rt. The solid was isolated by filtration, washed with AcOH and dried under vacuum. The crude compound was triturated with ether to afford 2-(4-hydroxyphenyl)-4-oxo-4H-chromene-6-sulfonic acid (0.2 g, 55%) as yellow solid. MS (ES) m/z: 319.88 (M+1), 318.85 (M); 13C-NMR (DMSO-d6): δ 177.5, 163.7, 161.7, 156.1, 146.1, 132.1, 129.1, 123.1, 122.3, 122.2, 118.7, 116.6, 105.5.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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